molecular formula C11H11ClO3 B3207776 Methyl 3-oxo-4-(4-chlorophenyl)butanoate CAS No. 1048916-89-7

Methyl 3-oxo-4-(4-chlorophenyl)butanoate

Cat. No. B3207776
CAS RN: 1048916-89-7
M. Wt: 226.65 g/mol
InChI Key: CAZZOLHYAAIMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-oxo-4-(4-chlorophenyl)butanoate” is a chemical compound with the molecular formula C11H11ClO3 . It is also known by its IUPAC name, methyl 4-(3-chlorophenyl)-3-oxobutanoate . The compound is a γ-Chloroacetic acid derivative .


Molecular Structure Analysis

The molecular weight of “Methyl 3-oxo-4-(4-chlorophenyl)butanoate” is 226.66 . Its InChI Code is 1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-3-2-4-9(12)5-8/h2-5H,6-7H2,1H3 .


Chemical Reactions Analysis

As mentioned earlier, “Methyl 3-oxo-4-(4-chlorophenyl)butanoate” reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans . Further details about its chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 3-oxo-4-(4-chlorophenyl)butanoate” is a clear slightly yellow to yellow-orange liquid . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

“Methyl 3-oxo-4-(4-chlorophenyl)butanoate” is a γ-Chloroacetic acid derivative with acute toxicity . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, it is recommended to wash off with soap and plenty of water . If swallowed, it is advised to immediately call a poison center or doctor .

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZZOLHYAAIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxo-4-(4-chlorophenyl)butanoate

Synthesis routes and methods

Procedure details

Dimethyl oxalate (15.27 g, 0,129 mol), and 4'-chloroacetophenone (20.0 g, 0.129 mol) were added to methanol (300 mL). Sodium methoxide (25 wt. % in methanol, 70 mL) was added dropwise over about 0.5 hour. The reaction was stirred at room temperature for 16 hours, whereupon the sodium salt of the butanoate precipitated from solution. The mixture was treated with 70 mL of conc. HCl and the white suspension was stirred vigorously at room temperature for 1 hour. The suspension was cooled to 0° C. and held for 0.5 hour. The solid was filtered, and the filter cake was washed with cold water (100 mL). After drying in vacuo, methyl 4-[4-(chloro)phenyl]-3-ketobutyrate was obtained (16.94 g, 54.4%) as the enol: 1H NMR (CDCl3 /300 MHz) 8 7.94 (d, J=8.66 Hz, 2H), 7.48 (d, J=8.66 Hz, 2H), 7.04 (s, 1H), 3.95 (s, 3H), 3.48 (s, 1H).
Quantity
15.27 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-4-(4-chlorophenyl)butanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-4-(4-chlorophenyl)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-oxo-4-(4-chlorophenyl)butanoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-oxo-4-(4-chlorophenyl)butanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-oxo-4-(4-chlorophenyl)butanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-oxo-4-(4-chlorophenyl)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.